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molecular formula C17H22N2O4 B113071 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] CAS No. 84060-08-2

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

Cat. No. B113071
M. Wt: 318.4 g/mol
InChI Key: XJSGYDPAFSJFQE-UHFFFAOYSA-N
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Patent
US07834000B2

Procedure details

N-Boc-aniline (16.12 g, 83.4 mmol) was dissolved in anhydrous tetrahydrofuran (120 mL) and cooled to −70° C. To this solution was added dropwise, under nitrogen, a 1.7 M solution of tert-butyllithium in pentane (110 mL, 187 mmol) at −70° C. After 30 min at −70° C., the solution was warmed to −20° C. and maintained at that temperature for 2 h. The solution was again cooled to −70° C. and treated dropwise with a solution of N-Boc-4-piperidone (15.98 g, 80.2 mmol) in anhydrous tetrahydrofuran (50 mL). The solution was slowly warmed to room temperature, treated with potassium tert-butoxide (25 mg) and stirred at room temperature overnight under nitrogen. The solution was diluted with diethyl ether (300 mL), cooled in an ice-H2O bath and adjusted to pH 7 with 1.0 N HCl (aq). The layers were separated and the aqueous layer extracted once with diethyl ether (100 mL). The pooled organic layers were washed with H2O and saturated brine, then dried over Na2SO4 and filtered. The filtrate was concentrated under reduced pressure to afford 39.09 g crude product as a viscous pale yellow oil. The crude product was purified via silica gel flash chromatography (25-50% ethyl acetate in hexanes) to afford tert-butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4′-piperidine]-1′-carboxylate as a pale yellow solid (8.687 g, 34% yield). LC/MS m/z 319.0 [M+H]+, retention time 2.72 min (RP—C18, 10-99% CH3CN/0.05% TFA); 1H-NMR (400 MHz, CDCl3) δ 9.06 (br s, 1H), 7.28 (m, 1H), 7.12 (m, 2H), 6.91 (d, J=8.5 Hz, 1H), 4.12 (br d, J=9.9 Hz, 2H), 3.36 (br t, J=12.4 Hz, 2H), 2.13 (br d, J=13.1 Hz, 2H), 1.98 (m, 2H), 1.51 (s, 9H).
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
16.12 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Five
Quantity
15.98 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([O:3][C:4]([CH3:7])([CH3:6])C)=[O:2].C([Li])(C)(C)C.CCCCC.[C:25]([N:32]1[CH2:37]CC(=O)C[CH2:33]1)([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].Cl>O1CCCC1.C(OCC)C.CC(C)([O-])C.[K+]>[O:2]=[C:1]1[NH:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:4]2([CH2:6][CH2:37][N:32]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:33][CH2:7]2)[O:3]1 |f:7.8|

Inputs

Step One
Name
Quantity
25 mg
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
16.12 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Five
Name
Quantity
110 mL
Type
reactant
Smiles
CCCCC
Step Six
Name
Quantity
15.98 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added dropwise, under nitrogen
CUSTOM
Type
CUSTOM
Details
at −70° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was again cooled to −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was slowly warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-H2O bath
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted once with diethyl ether (100 mL)
WASH
Type
WASH
Details
The pooled organic layers were washed with H2O and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 39.09 g crude product as a viscous pale yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica gel flash chromatography (25-50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1OC2(CCN(CC2)C(=O)OC(C)(C)C)C2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 8.687 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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